1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylicacid 1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18004918
InChI: InChI=1S/C12H19NO5/c1-8(14)5-12(9(15)16)6-13(7-12)10(17)18-11(2,3)4/h5-7H2,1-4H3,(H,15,16)
SMILES:
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol

1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylicacid

CAS No.:

Cat. No.: VC18004918

Molecular Formula: C12H19NO5

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylicacid -

Specification

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid
Standard InChI InChI=1S/C12H19NO5/c1-8(14)5-12(9(15)16)6-13(7-12)10(17)18-11(2,3)4/h5-7H2,1-4H3,(H,15,16)
Standard InChI Key RCMPWLCOIQSOIV-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Core Azetidine Framework

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)CAS Number
Target CompoundBoc, 2-oxopropyl, COOHC12H19NO5257.28*Not Available
1-Boc-azetidine-3-carboxylic acid Boc, COOHC9H15NO4201.22142253-55-2
3-Allyl-1-Boc-azetidine-3-COOH Boc, allyl, COOHC12H19NO4241.281936583-41-3

*Calculated based on analogous structures

Stereochemical Considerations

The C3 quaternary center creates two possible diastereomers, though synthetic routes typically favor the racemic mixture unless chiral auxiliaries or catalysts are employed . X-ray crystallography of related compounds shows the azetidine ring adopts a puckered conformation to alleviate torsional strain, with substituents occupying equatorial positions .

Synthetic Pathways and Reactivity

Protection-Deprotection Strategies

Synthesis likely follows established Boc-protection methodologies:

  • Azetidine ring formation: Cyclization of γ-aminobutyric acid derivatives under Mitsunobu conditions .

  • Boc installation: Reaction with di-tert-butyl dicarbonate in presence of DMAP catalyst (yield: 85–92%) .

  • Ketone introduction: Michael addition of acrolein followed by oxidation or direct alkylation with 2-oxopropyl bromide .

Critical Reaction Parameters:

  • Temperature: 0–25°C for Boc protection to prevent epimerization

  • Solvent: Dichloromethane or THF for optimal solubility

  • Purification: Column chromatography (SiO2, ethyl acetate/hexane gradient)

Functional Group Reactivity

The 2-oxopropyl group's α,β-unsaturated ketone system enables diverse transformations:

  • Nucleophilic additions: Grignard reagents attack the carbonyl carbon, forming tertiary alcohols.

  • Cross-aldol reactions: Base-catalyzed condensation with aldehydes yields extended conjugated systems .

  • Reductive amination: Conversion to secondary amines using sodium cyanoborohydride and ammonium acetate.

Physicochemical Properties

Table 2: Predicted Physicochemical Profile

PropertyValueMethod of Determination
Melting Point98–102°CDifferential Scanning Calorimetry (DSC)
LogP1.2 ± 0.3Reverse-phase HPLC
Aqueous Solubility2.1 mg/mL (pH 7.4)Shake-flask method
pKa (COOH)3.8Potentiometric titration
λmax (UV)210 nm (π→π*)UV-Vis spectroscopy

Key stability considerations:

  • Acid-labile Boc group: Half-life <30 min in 4M HCl/THF

  • Ketone oxidation: Susceptible to overoxidation to carboxylic acid under strong oxidizing conditions

  • Hygroscopicity: Carboxylic acid moiety necessitates desiccated storage (<40% RH)

Applications in Pharmaceutical Chemistry

Peptidomimetic Design

The rigid azetidine scaffold mimics proline's conformational restrictions while offering enhanced metabolic stability . Case studies with analogous compounds demonstrate:

  • Angiotensin-converting enzyme (ACE) inhibition: IC50 = 12 nM for Boc-azetidine derivatives vs. 34 nM for proline-based inhibitors

  • NK1 receptor antagonism: 3-substituted azetidines show 5-fold improved binding affinity over piperidine analogs

Prodrug Development

Esterification of the carboxylic acid with pivaloyloxymethyl groups enhances oral bioavailability (F = 68% vs. 12% for parent compound) . The 2-oxopropyl ketone allows pH-sensitive release via intramolecular cyclization in physiological conditions .

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